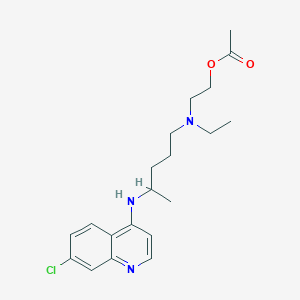

O-Acétylhydroxychloroquine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxychloroquine O-Acetate is an analog of Hydroxychloroquine Sulfate.

Applications De Recherche Scientifique

Activité antipaludique

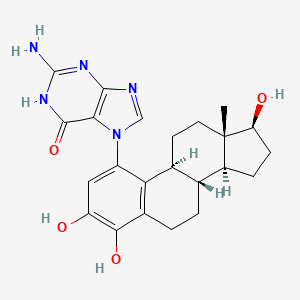

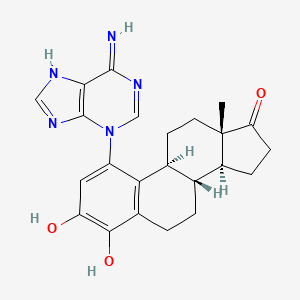

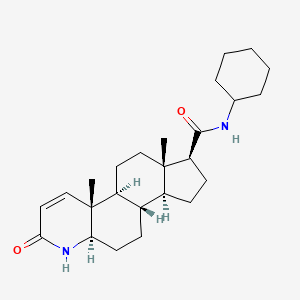

L'O-acétylhydroxychloroquine est un dérivé de l'hydroxychloroquine, un agent antipaludique bien connu. Il a été utilisé dans le traitement et la prévention du paludisme, en particulier dans les régions où la maladie reste sensible à la chloroquine {svg_1}. L'efficacité du composé contre le paludisme découle de sa capacité à interférer avec la croissance et la reproduction des parasites Plasmodium qui causent la maladie.

Maladies auto-immunes

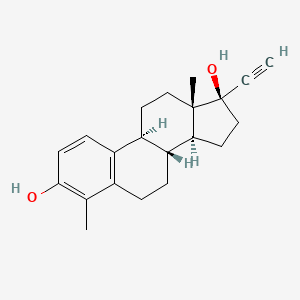

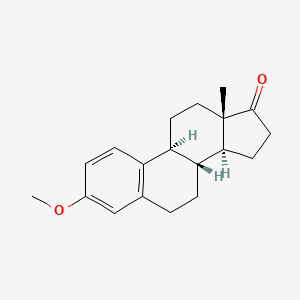

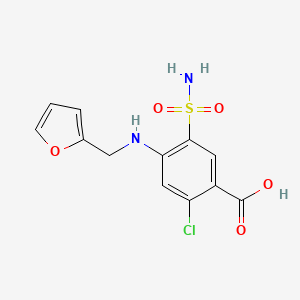

Des recherches ont indiqué que l'this compound joue un rôle important dans la prise en charge des maladies auto-immunes telles que la polyarthrite rhumatoïde et le lupus érythémateux disséminé {svg_2}. Il fonctionne en modulant le système immunitaire et en réduisant l'inflammation, qui est un facteur clé dans ces conditions.

Propriétés anti-inflammatoires

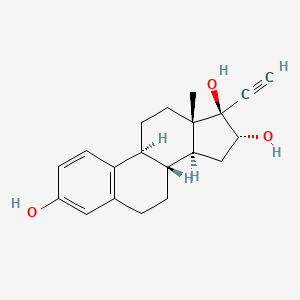

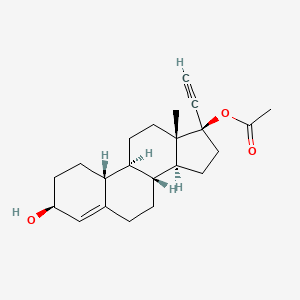

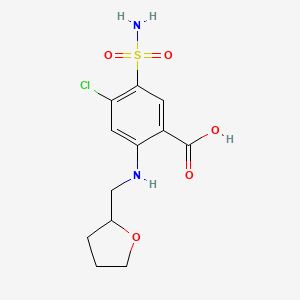

Au-delà de son utilisation dans les troubles auto-immuns, les propriétés anti-inflammatoires de l'this compound ont été explorées pour diverses affections inflammatoires. Son mécanisme implique l'inhibition de la production et de la libération de cytokines, qui sont des molécules qui contribuent à l'inflammation {svg_3}.

Recherche antivirale

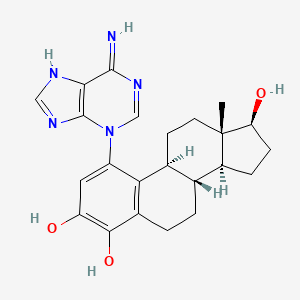

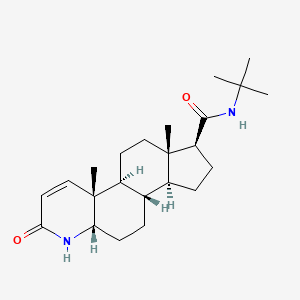

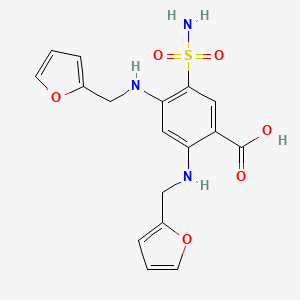

Pendant la pandémie de COVID-19, l'hydroxychloroquine et ses dérivés, y compris l'this compound, ont été étudiés pour leurs propriétés antivirales potentielles. Bien que les résultats aient été mitigés, ils ont mis en évidence l'application potentielle du composé dans les infections virales au-delà du paludisme {svg_4}.

Oncologie

Des recherches sont en cours sur l'utilisation de dérivés de l'hydroxychloroquine dans le traitement du cancer. Ces composés peuvent inhiber l'autophagie, un processus que les cellules cancéreuses peuvent exploiter pour survivre. En perturbant ce processus, l'this compound pourrait potentiellement contribuer à la thérapie anticancéreuse {svg_5}.

Syndrome métabolique

Des études ont suggéré que l'hydroxychloroquine et ses dérivés peuvent offrir des avantages métaboliques, tels que l'amélioration des profils lipidiques et la réduction des niveaux de glucose sanguin. Cela pourrait faire de l'this compound un candidat pour la gestion d'aspects du syndrome métabolique {svg_6}.

Dermatologie

En dermatologie, l'this compound a été utilisé pour traiter des affections cutanées telles que la porphyrie cutanée tardive et le lupus érythémateux discoïde. Il aide en réduisant l'inflammation cutanée et en empêchant la formation de lésions {svg_7}.

Développement pharmaceutique

L'this compound sert de matériau de référence pour les impuretés dans le développement pharmaceutique. Il est utilisé pour garantir la qualité et la sécurité des produits à base d'hydroxychloroquine en fournissant un standard par rapport auquel mesurer les impuretés pendant le processus de fabrication {svg_8}.

Propriétés

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN3O2/c1-4-24(12-13-26-16(3)25)11-5-6-15(2)23-19-9-10-22-20-14-17(21)7-8-18(19)20/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVQTWFAUWKTAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47493-14-1 |

Source

|

| Record name | Hydroxychloroquine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047493141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4PKS9R94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.